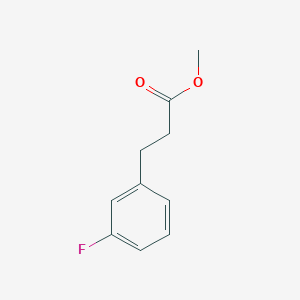

Methyl 3-(3-fluorophenyl)propanoate

Description

Methyl 3-(3-fluorophenyl)propanoate is an organic compound featuring a phenyl ring substituted with a fluorine atom at the meta position and a propanoate ester group. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Derivatives of this compound, such as methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate (CAS: 439121-10-5), have been synthesized for applications in drug discovery, particularly targeting enzyme inhibition or receptor modulation . Additionally, enantiomerically pure derivatives, like ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7), highlight its role in chiral chemistry and medicinal chemistry research .

Properties

IUPAC Name |

methyl 3-(3-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUWMASGVAWMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-fluorophenyl)propanoate can be synthesized through esterification of 3-fluorophenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3-fluorophenylpropanoic acid and methanol under acidic or basic conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 3-fluorophenylpropanoic acid and methanol.

Reduction: 3-(3-fluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-fluorophenyl)propanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.

Material Science: It is utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-fluorophenyl)propanoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Methyl 3-(Substituted Phenyl)Propanoates

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluoro) lower melting points compared to electron-donating groups (e.g., methyl, hydroxy) due to reduced intermolecular interactions .

- Synthetic Efficiency: Asymmetric reduction of methyl 3-(3-fluorophenyl)-3-oxopropanoate achieves 100% enantiomeric excess (%ee), outperforming conventional methods for chiral centers .

Reactivity and Functionalization

- Fluorine Substitution: The 3-fluoro group enhances metabolic stability and binding affinity in drug candidates compared to non-halogenated analogs (e.g., methyl 3-phenylpropanoate) .

- Nitro Group Transformations: Methyl 3-(4-nitrophenyl)propanoate serves as a versatile intermediate for reduction to amines or coupling reactions, unlike the less reactive methyl 3-(4-methylphenyl)propanoate .

- Hydroxy and Methoxy Derivatives: Methyl 3-(4-hydroxyphenyl)propanoate exhibits antioxidant activity, while methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (isolated from Ficus stenophylla) demonstrates natural product-derived bioactivity .

Industrial and Natural Occurrence

- Pharmaceutical Intermediates: this compound derivatives are pivotal in synthesizing protease inhibitors and kinase modulators .

- Natural Analogs: Unlike synthetic fluorinated esters, natural propanoates (e.g., methyl 3-(methylthio)propanoate in pineapple) are aroma-active compounds, highlighting divergent applications in flavor vs. pharma industries .

Biological Activity

Methyl 3-(3-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The presence of a fluorine atom on the phenyl ring is known to enhance the pharmacological properties of compounds, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁FNO₂ and a molecular weight of approximately 185.19 g/mol. The compound typically appears as a colorless to pale yellow liquid and possesses a chiral center, which may influence its biological activity.

Key Characteristics:

- Molecular Formula: C₉H₁₁FNO₂

- Molecular Weight: 185.19 g/mol

- Appearance: Colorless to pale yellow liquid

- Chirality: Contains a chiral center

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances hydrophobic interactions with target proteins, which can modulate their activity. The amino group present in the structure allows for hydrogen bonding with active sites on enzymes, potentially leading to significant pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity: Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties: Preliminary data indicate that it may possess analgesic effects, providing relief from pain.

- Antimicrobial Activity: Some derivatives of similar structures have demonstrated antimicrobial properties, warranting further investigation into this aspect for this compound.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in pro-inflammatory cytokines when administered at specific dosages, highlighting its potential as an anti-inflammatory agent .

Study 2: Analgesic Properties

In another investigation focusing on pain relief, researchers evaluated the analgesic properties through behavioral assays in rodents. The findings suggested that this compound could effectively alleviate pain responses comparable to standard analgesics .

Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various derivatives related to this compound against common bacterial strains. Results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting further exploration into its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(4-chlorophenyl)propanoate | C₁₀H₁₂ClNO₂ | Lacks fluorine substituent; different biological activity |

| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate | C₁₀H₁₂FNO₂ | Contains fluorine but lacks chlorine; varied pharmacological properties |

| Methyl (R)-2-amino-3-(4-fluorophenyl)propanoate | C₉H₁₁FNO₂ | Different stereochemistry may influence biological activity |

The unique combination of functional groups in this compound differentiates it from these similar compounds, potentially affecting its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.